molecular formula C13H24BrNO4 B064310 Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate CAS No. 172846-33-2

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

Cat. No.: B064310
CAS No.: 172846-33-2
M. Wt: 338.24 g/mol
InChI Key: SPEFPQDDFBRHTN-UHFFFAOYSA-N
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Description

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as 3-bromopropyl-1,1-dimethylethyl imidodicarbonate, is an organic compound that has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of a variety of compounds, including polymers and pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Properties of Metal Complexes : The synthesis of new ligands, including those containing 1,1-dimethylethyl groups, and their properties when forming binuclear metal complexes have been described. These complexes exhibit interesting redox activities (Bradbury et al., 1989).

  • Building Blocks for Bifunctional Ligands : Compounds with 1,1-dimethylethyl groups have been used as building blocks for the preparation of bifunctional ligands. These ligands feature functional groups that can conjugate with other molecules, making them useful in chelation therapy and potentially in drug delivery (Anelli et al., 1999).

  • Synthesis of Chiral Ligands and Polymers : The synthesis and characterization of chiral ligands containing 1,1-dimethylethyl groups have been explored. These ligands have been applied in the synthesis of nanosized dendritic polyethylene, indicating potential applications in materials science (Yuan et al., 2013).

  • Antioxidant Activity in Plants : A study identified a compound with 1,1-dimethylethyl groups as a naturally occurring antioxidant in certain plants. This suggests potential applications in food, cosmetics, and pharmaceuticals (Bouftira et al., 2007).

  • Therapeutic Applications : Certain derivatives, including those with 1,1-dimethylethyl groups, have been found useful in the treatment of inflammation and/or pain (Sikora, 2000).

  • Spectroscopic Analysis : Studies have been conducted on the NMR chemical shifts of compounds containing bis(1,1‐dimethylethyl) groups, providing valuable information for chemical analysis and characterization (Freeman & Lee, 1988).

Mechanism of Action

The mechanism of action for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is not specified in the search results. As a research chemical, its mechanism of action would likely depend on the specific context of its use .

Safety and Hazards

The Safety Data Sheet (SDS) for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate recommends avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also suggests providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFPQDDFBRHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442590
Record name Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172846-33-2
Record name Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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